
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene
Vue d'ensemble
Description
“1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with bromine, fluorine, and an ethoxyethoxy group .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would consist of a benzene ring with bromine, fluorine, and an ethoxyethoxy group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would depend on its specific structure. Brominated and fluorinated compounds are generally quite stable, and the presence of the ethoxyethoxy group could impart additional properties .Applications De Recherche Scientifique
Electrochemical Fluorination Studies
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene and similar compounds have been studied in the context of electrochemical fluorination. Hirohide Horio et al. (1996) explored the side reactions during fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene, in various electrolytes, which could be relevant for understanding the fluorination mechanism of such compounds (Horio et al., 1996).
Photofragment Spectroscopy
The ultraviolet photodissociation of compounds like 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene has been analyzed using photofragment translational spectroscopy by Xi-Bin Gu et al. (2001). This research provides insights into the photodissociation mechanism and the effect of fluorine atom substitution, which is significant for understanding the behavior of fluorinated aromatic compounds under UV light (Gu et al., 2001).
Synthesis and Reactions
Research by Jianbin Chen et al. (2014) on the carbonylative transformation of similar compounds, such as 1-bromo-2-fluorobenzenes, with various nucleophiles, can provide valuable information for the synthesis and reactivity of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene. Their work highlights the synthesis of heterocycles, a critical aspect of organic chemistry and material science (Chen et al., 2014).
Radical Formation and Reactions
A study by H. Mohan and J. Mittal (1996) focusing on hydroxyl radical-induced reactions with similar compounds, such as 1-bromo-2-fluorobenzene, in aqueous solutions, can shed light on the formation and reactivity of radical cations. This research is important for understanding the radical chemistry of halogenated aromatic compounds (Mohan & Mittal, 1996).
Propriétés
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTKEQOGHCVFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
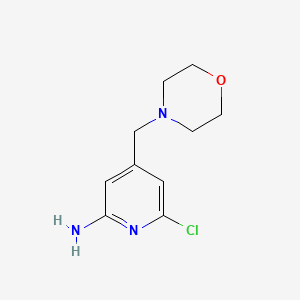
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
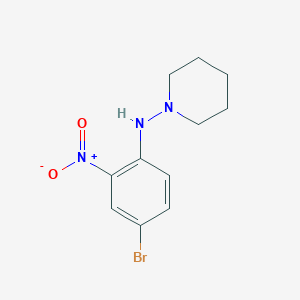
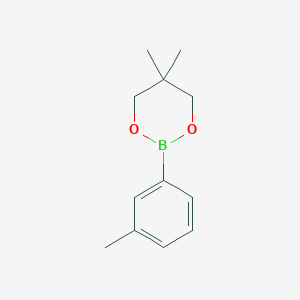
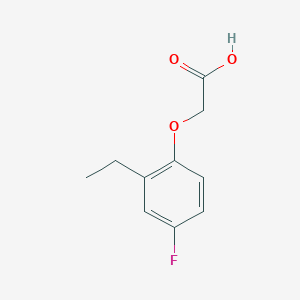
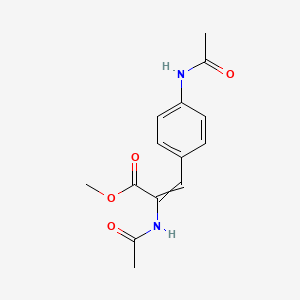
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
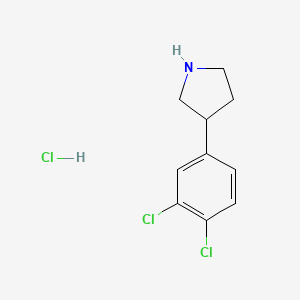
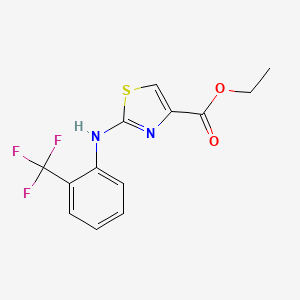
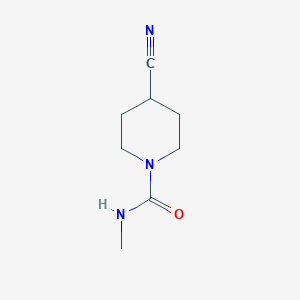
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)
